molecular formula C12H9BrClNO2S B8686614 N-(3-Bromo-4-chlorophenyl)benzenesulfonamide

N-(3-Bromo-4-chlorophenyl)benzenesulfonamide

Cat. No. B8686614
M. Wt: 346.63 g/mol
InChI Key: NPNAAOYUQMEQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromo-4-chlorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9BrClNO2S and its molecular weight is 346.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Bromo-4-chlorophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromo-4-chlorophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrClNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H

InChI Key

NPNAAOYUQMEQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chloroaniline (200 mg, 0.969 mmol) in dichloromethane (5 mL) was added triethylamine (0.374 mL, 2.91 mmol). The solution was cooled to 0° C. and benzenesulfonyl chloride (188 mg, 1.066 mmol) was added dropwise. After stirring at room temperature for 12 hours, the mixture was extracted with dichloromethane and the organic layer washed with water and brine (25 mL each). Drying over sodium sulfate, filtration and concentration afforded the title compound. LCMS: 346.1 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.374 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two

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